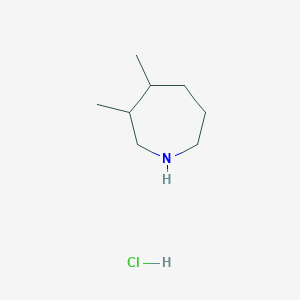
(1-(6-((2,5-Dimethylphenyl)thio)pyrimidin-4-yl)piperidin-4-yl)(piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(6-((2,5-Dimethylphenyl)thio)pyrimidin-4-yl)piperidin-4-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H30N4OS and its molecular weight is 410.58. The purity is usually 95%.
BenchChem offers high-quality (1-(6-((2,5-Dimethylphenyl)thio)pyrimidin-4-yl)piperidin-4-yl)(piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(6-((2,5-Dimethylphenyl)thio)pyrimidin-4-yl)piperidin-4-yl)(piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Imidazole derivatives exhibit significant antimicrobial potential. The compound you’ve mentioned likely possesses antibacterial, antifungal, and antiviral properties. Researchers have synthesized various imidazole-based drugs, such as metronidazole and ornidazole, which effectively combat infections. These compounds interfere with microbial DNA replication and protein synthesis, making them valuable in treating infectious diseases .
Anti-Inflammatory Effects
Thiophene-containing compounds, like the one you’ve specified, often display anti-inflammatory activity. By modulating immune responses and inhibiting pro-inflammatory mediators, these molecules can help manage inflammatory conditions. Further studies are needed to explore the precise mechanisms and potential therapeutic applications .
Serotonin Antagonism
The combination of imidazole and thiophene rings may influence serotonin receptors. Serotonin antagonists play a crucial role in treating various disorders, including depression, anxiety, and neurodegenerative diseases. Investigating the compound’s interaction with serotonin receptors could reveal novel therapeutic avenues .
Anticancer Potential
Both imidazole and thiophene derivatives have shown promise in cancer research. Imidazole-based compounds can inhibit tumor growth by interfering with cell signaling pathways. Meanwhile, thiophenes exhibit cytotoxic effects against cancer cells. Researchers might explore the dual benefits of this hybrid compound in cancer therapy .
Neuroprotective Properties
Considering the compound’s structural features, it could potentially act as a neuroprotective agent. Imidazole derivatives have been investigated for their ability to enhance neuronal survival and protect against neurodegenerative diseases. Combining these properties with the thiophene moiety might yield novel neuroprotective drugs .
Drug Development
Imidazole-thiophene hybrids serve as valuable building blocks in drug discovery. Medicinal chemists can modify these structures to create novel drug candidates. By optimizing their pharmacokinetic properties, bioavailability, and target specificity, researchers can develop innovative therapies for various medical conditions .
Mécanisme D'action
While the exact mechanism of action for this compound is not known, pyrimidine derivatives have been reported to exhibit a wide range of biological activities . These include antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Propriétés
IUPAC Name |
[1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]piperidin-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4OS/c1-17-6-7-18(2)20(14-17)29-22-15-21(24-16-25-22)26-12-8-19(9-13-26)23(28)27-10-4-3-5-11-27/h6-7,14-16,19H,3-5,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKNZWPXIUDELJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-((2,5-Dimethylphenyl)thio)pyrimidin-4-yl)piperidin-4-yl)(piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


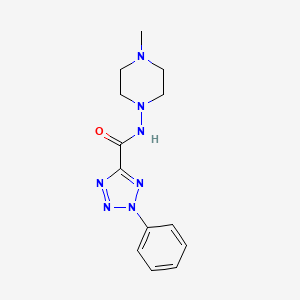
![4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2473656.png)
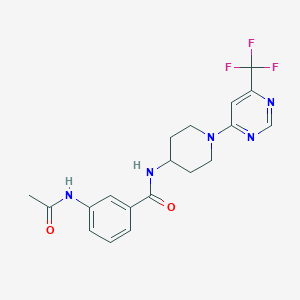
![5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2473658.png)
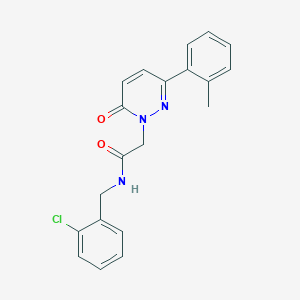
![Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2473665.png)
![Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate](/img/structure/B2473666.png)
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2473667.png)
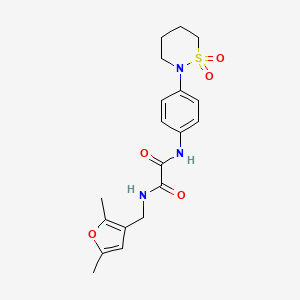
![Tert-butyl (3aR,6aS)-6a-amino-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B2473670.png)
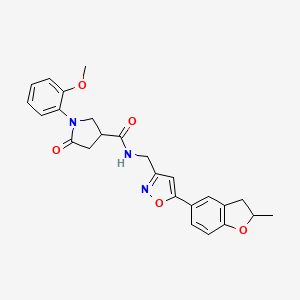
![1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B2473675.png)
